molecular formula C10H11FOS B14066846 1-(4-Fluoro-2-(methylthio)phenyl)propan-1-one

1-(4-Fluoro-2-(methylthio)phenyl)propan-1-one

Cat. No.: B14066846
M. Wt: 198.26 g/mol
InChI Key: CSXCIBFGIDYQGL-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H11FOS. This compound is characterized by the presence of a fluoro group and a methylthio group attached to a phenyl ring, along with a propanone moiety. It is used in various chemical and industrial applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1-(4-Fluoro-2-(methylthio)phenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-2-(methylthio)benzaldehyde with a suitable reagent to introduce the propanone group. The reaction conditions typically involve the use of a base and a solvent such as ethanol or methanol. Industrial production methods may involve more scalable processes, including catalytic reactions and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(4-Fluoro-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Fluoro-2-(methylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-(methylthio)phenyl)propan-1-one involves its interaction with various molecular targets. The fluoro and methylthio groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The propanone moiety can undergo nucleophilic addition reactions, forming covalent bonds with target molecules. These interactions can modulate biological pathways and cellular functions .

Comparison with Similar Compounds

1-(4-Fluoro-2-(methylthio)phenyl)propan-1-one can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its combination of fluoro and methylthio groups, which contribute to its distinct chemical and biological activities.

Properties

Molecular Formula

C10H11FOS

Molecular Weight

198.26 g/mol

IUPAC Name

1-(4-fluoro-2-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C10H11FOS/c1-3-9(12)8-5-4-7(11)6-10(8)13-2/h4-6H,3H2,1-2H3

InChI Key

CSXCIBFGIDYQGL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)F)SC

Origin of Product

United States

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